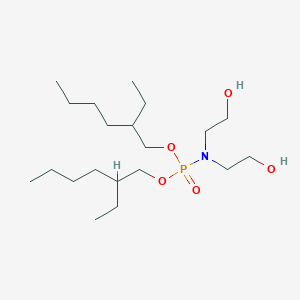![molecular formula C18H14Hg B14297636 ([1,1'-Biphenyl]-4-yl)(phenyl)mercury CAS No. 112931-09-6](/img/structure/B14297636.png)
([1,1'-Biphenyl]-4-yl)(phenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-4-yl)(phenyl)mercury: is an organomercury compound characterized by the presence of a mercury atom bonded to a biphenyl group and a phenyl group. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury typically involves the reaction of mercuric acetate with biphenyl and phenylmagnesium bromide . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an organic solvent like tetrahydrofuran (THF) or diethyl ether . After the reaction is complete, the product is purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pressure, and solvent flow. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
([1,1’-Biphenyl]-4-yl)(phenyl)mercury: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction can be achieved using reducing agents such as or .
Substitution: The mercury atom can be substituted with other groups using nucleophilic reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of and .
Reduction: Formation of and .
Substitution: Formation of and .
Aplicaciones Científicas De Investigación
([1,1’-Biphenyl]-4-yl)(phenyl)mercury: has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential use in the development of mercury-based drugs and diagnostic agents.
Industry: Utilized in the production of materials with unique electrical and optical properties.
Mecanismo De Acción
The mechanism of action of ([1,1’-Biphenyl]-4-yl)(phenyl)mercury involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. It can also interact with nucleic acids , affecting DNA and RNA synthesis. The pathways involved include the disruption of cellular redox balance and the induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylmercuric acetate
- Biphenylmercuric chloride
- Diphenylmercury
Uniqueness
([1,1’-Biphenyl]-4-yl)(phenyl)mercury: is unique due to its specific structure, which combines the properties of both biphenyl and phenyl groups. This combination results in distinct chemical reactivity and biological activity compared to other organomercury compounds.
Propiedades
Número CAS |
112931-09-6 |
|---|---|
Fórmula molecular |
C18H14Hg |
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
phenyl-(4-phenylphenyl)mercury |
InChI |
InChI=1S/C12H9.C6H5.Hg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1,3-10H;1-5H; |
Clave InChI |
LQZZULDCUWEMTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Hg]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
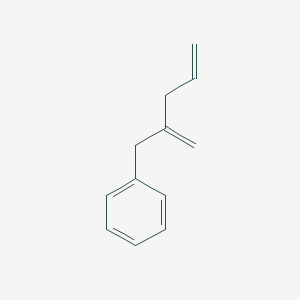

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)

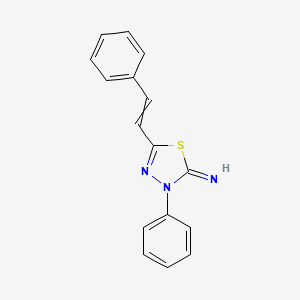
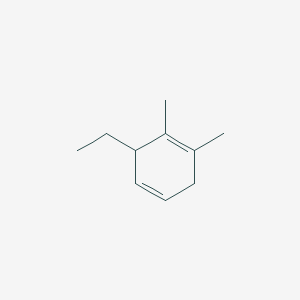
![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)
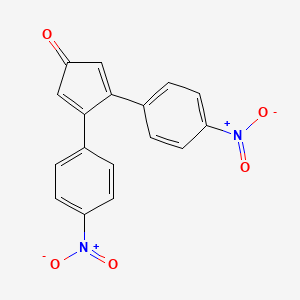
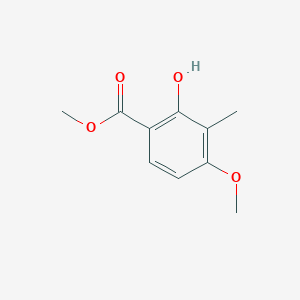

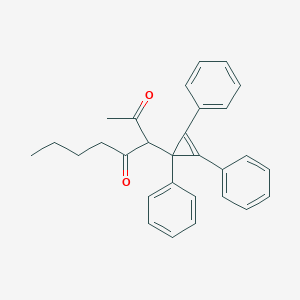
![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
